molecular formula C20H21N3O2 B11029007 N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide

Cat. No.: B11029007
M. Wt: 335.4 g/mol
InChI Key: PNZIWTYNRQRQHT-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide is a complex organic compound that features both benzimidazole and benzofuran moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The benzimidazole ring is a heterocyclic aromatic organic compound, while the benzofuran ring is a fused ring system containing both benzene and furan.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide typically involves multiple steps, starting with the preparation of the benzimidazole and benzofuran intermediates. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives to form the benzimidazole ring . The benzofuran moiety can be synthesized through the cyclization of ortho-hydroxyaryl ketones .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of microwave-assisted synthesis has also been reported to improve the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzofuran ring may also contribute to the compound’s biological activity by interacting with different molecular targets .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These compounds share the benzimidazole ring and exhibit similar biological activities.

    Benzofuran derivatives: These compounds contain the benzofuran ring and are known for their diverse pharmacological properties.

Uniqueness

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide is unique due to the combination of both benzimidazole and benzofuran moieties in its structure. This dual functionality may enhance its biological activity and make it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide

InChI

InChI=1S/C20H21N3O2/c24-20(8-6-14-5-7-18-15(13-14)10-12-25-18)21-11-9-19-22-16-3-1-2-4-17(16)23-19/h1-5,7,13H,6,8-12H2,(H,21,24)(H,22,23)

InChI Key

PNZIWTYNRQRQHT-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)CCC(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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